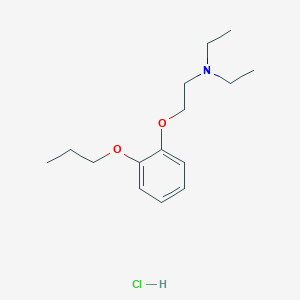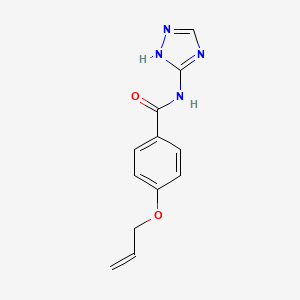![molecular formula C16H25ClN2O2 B4399639 1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399639.png)
1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride
説明
1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in 1929, but its recreational use became prevalent in the early 2000s. It is a highly addictive drug that is known to cause severe health problems and is illegal in many countries. However, MEPHEDRONE has also been used in scientific research due to its potential therapeutic properties.
作用機序
1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride acts as a releasing agent of dopamine, serotonin, and norepinephrine. It works by blocking the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and hyperthermia. It also affects the levels of various neurotransmitters in the brain, leading to changes in mood and behavior. Long-term use of this compound can cause damage to the brain, heart, and other organs.
実験室実験の利点と制限
1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride has been used in scientific research due to its potential therapeutic properties. However, its recreational use and potential for addiction make it difficult to use in laboratory experiments. The illegal nature of the drug also makes it difficult to obtain and study.
将来の方向性
There are many potential future directions for research on 1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride. One area of interest is its potential use as a treatment for addiction to other drugs. Another area of research is its potential use in treating depression, anxiety, and post-traumatic stress disorder. Further studies are needed to fully understand the effects of this compound on the body and its potential as a therapeutic agent.
科学的研究の応用
1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride has been used in scientific research to study its potential therapeutic properties. It has been found to have an effect on the central nervous system, and studies have shown that it may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder. This compound has also been studied for its potential use in treating addiction to other drugs.
特性
IUPAC Name |
1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-16(19)14-4-6-15(7-5-14)20-13-12-18-10-8-17(2)9-11-18;/h4-7H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXSVPDKSXUDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4399564.png)
![methyl N-ethyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4399571.png)
![1-[3-(2,4-dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399575.png)

![4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399582.png)

![1-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4399601.png)



![2-bromo-5-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B4399625.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4399647.png)

![N-methyl-5-({[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]amino}methyl)-2-furamide](/img/structure/B4399662.png)